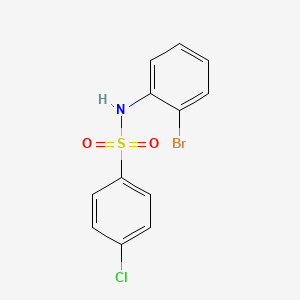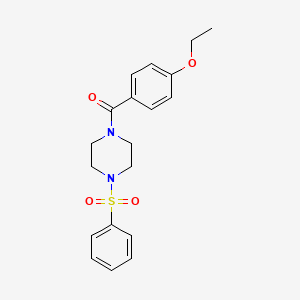![molecular formula C22H17BrN4O B5785136 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5785136.png)
2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is a hydrazone derivative of 2-methoxybenzaldehyde and 4-quinazolinyl, and it has shown promising results in various studies as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, this compound has been studied as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, this compound has been studied as a potential enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. In biotechnology, this compound has been studied as a potential fluorescent probe. It has been shown to exhibit strong fluorescence properties, which make it a useful tool for imaging and detection.
Wirkmechanismus
The mechanism of action of 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is not fully understood. However, it is believed that this compound exerts its effects by binding to certain proteins or enzymes in the body. For example, in cancer cells, this compound has been shown to inhibit the activity of certain proteins, such as Akt and ERK, which are involved in cell proliferation and survival. In enzyme inhibition, this compound binds to the active site of the enzyme, preventing its activity.
Biochemical and Physiological Effects:
2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. In enzyme inhibition, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. In biotechnology, this compound has been shown to exhibit strong fluorescence properties, which make it a useful tool for imaging and detection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in lab experiments is its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and biotechnology. This compound has shown promising results in various studies as a potential therapeutic agent, enzyme inhibitor, and fluorescent probe. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research of 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone. One potential direction is to further study its potential applications as an anticancer agent. This compound has shown promising results in various studies as a potential therapeutic agent, and further research could help to better understand its mechanism of action and potential clinical applications. Another potential direction is to study its potential applications as an enzyme inhibitor. This compound has been shown to inhibit the activity of certain enzymes, and further research could help to identify new targets for enzyme inhibition. Finally, another potential direction is to study its potential applications as a fluorescent probe. This compound has been shown to exhibit strong fluorescence properties, and further research could help to develop new imaging and detection tools.
Synthesemethoden
The synthesis of 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the reaction of 2-methoxybenzaldehyde and 4-quinazolinyl hydrazine with 4-bromobenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 70-80%, and the purity is verified using NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-28-20-9-5-2-6-16(20)14-24-27-22-18-7-3-4-8-19(18)25-21(26-22)15-10-12-17(23)13-11-15/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJJEXWKZKLWQO-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)



![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)


![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
